molecular formula C9H12N2O B1443407 5-amino-N,2-dimethylbenzamide CAS No. 1249563-99-2

5-amino-N,2-dimethylbenzamide

Cat. No.: B1443407
CAS No.: 1249563-99-2
M. Wt: 164.2 g/mol
InChI Key: CJFBLRZEQRGODB-UHFFFAOYSA-N
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Description

5-amino-N,2-dimethylbenzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-N,2-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-N,2-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFBLRZEQRGODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Amino-N,2-Dimethylbenzamide (CAS 1249563-99-2): Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Subject: 5-Amino-N,2-dimethylbenzamide CAS Registry Number: 1249563-99-2 Primary Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

5-Amino-N,2-dimethylbenzamide (CAS 1249563-99-2) is a critical aniline-based building block utilized in the synthesis of small-molecule inhibitors targeting kinase signaling and cell death pathways. Structurally, it features a benzamide core substituted with a methyl group at the ortho position (C2) and an amino group at the meta position (C5), with the amide nitrogen methylated.

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of Necroptosis inhibitors (RIPK1 modulators) and Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . Its unique substitution pattern allows for precise orientation within the ATP-binding pockets of kinases, facilitating hydrogen bonding interactions essential for high-affinity binding.

Chemical Profile & Properties[1][2][3][4][5]

The physicochemical properties of 5-Amino-N,2-dimethylbenzamide make it an ideal fragment for lead optimization: it possesses a hydrogen bond donor (aniline -NH₂) and acceptor (amide C=O), with a molecular weight conducive to CNS penetration and oral bioavailability rules.

Table 1: Physicochemical Specifications
PropertyValueNote
CAS Number 1249563-99-2 Verified Identifier
IUPAC Name 5-amino-N,2-dimethylbenzamide
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol Fragment-like
SMILES CC1=C(C=C(C=C1)N)C(=O)NC
InChIKey CJFBLRZEQRGODB-UHFFFAOYSA-N
LogP (Predicted) ~0.8 - 1.1Favorable lipophilicity
pKa (Aniline) ~4.0 - 4.5Weak base
Appearance Off-white to pale yellow solidOxidation sensitive
Solubility DMSO (>50 mg/mL), Methanol, EthanolLimited water solubility

Synthetic Pathways[5]

The synthesis of 5-Amino-N,2-dimethylbenzamide typically follows a two-step sequence starting from commercially available 2-methyl-5-nitrobenzoic acid . This route minimizes side reactions by keeping the nucleophilic aniline protected as a nitro group until the final step.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

Synthesis SM Starting Material 2-Methyl-5-nitrobenzoic acid Step1 Step 1: Amide Coupling (MeNH2, HATU or SOCl2) SM->Step1 Inter Intermediate N,2-Dimethyl-5-nitrobenzamide Step1->Inter Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 Product Target Product 5-Amino-N,2-dimethylbenzamide (CAS 1249563-99-2) Step2->Product

Caption: Two-step synthesis from 2-methyl-5-nitrobenzoic acid involving amide formation followed by chemoselective nitro reduction.

Detailed Experimental Protocol

Step 1: Synthesis of N,2-Dimethyl-5-nitrobenzamide

  • Activation: Dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM or THF. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours to form the acid chloride.

  • Coupling: Cool the mixture to 0°C. Add methylamine (2.0 M in THF, 2.5 eq) dropwise.

  • Workup: Quench with water. Extract with EtOAc.[1][2] Wash organic layer with 1N HCl and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Verify intermediate by LC-MS (Target M+H ≈ 195).

Step 2: Reduction to 5-Amino-N,2-dimethylbenzamide

  • Setup: Dissolve the nitro intermediate (1.0 eq) in Methanol.

  • Catalyst: Add 10% Pd/C (10 wt% loading) under nitrogen atmosphere.

  • Hydrogenation: Purge with Hydrogen gas (H₂) and stir under a balloon of H₂ (1 atm) for 4–16 hours at RT.

    • Alternative: For scale-up, use Fe powder (5 eq) and NH₄Cl (5 eq) in EtOH/H₂O at 80°C to avoid hydrogenation safety risks.

  • Purification: Filter through a Celite pad to remove catalyst. Concentrate filtrate.[1]

  • Isolation: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (DCM/MeOH gradient) if necessary.

Pharmacological Applications[3][4]

5-Amino-N,2-dimethylbenzamide is a pharmacophore precursor used primarily to construct urea or amide linkers in kinase inhibitors.

Key Therapeutic Areas
  • Necroptosis Inhibition (RIPK1):

    • The compound serves as the "warhead" attachment point for Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

    • Mechanism: The benzamide moiety occupies the hydrophobic back pocket of the kinase, while the 5-amino group reacts with isocyanates to form urea-based inhibitors that stabilize the kinase in an inactive conformation (DLG-out).

    • Relevance: Treatment of inflammatory diseases (IBD, psoriasis) and neurodegenerative disorders (ALS, Alzheimer's).

  • Immuno-Oncology (HPK1):

    • Used in the synthesis of 6-azabenzimidazole derivatives targeting Hematopoietic Progenitor Kinase 1 (HPK1).

    • Inhibition of HPK1 enhances T-cell receptor signaling, boosting the immune system's ability to attack tumors.

Diagram 2: Role in RIPK1 Inhibitor Synthesis

Applications Scaffold 5-Amino-N,2-dimethylbenzamide (Nucleophilic Core) Reaction Reaction: Urea/Amide Formation Scaffold->Reaction  Provides H-bond  Donor/Acceptor Reagent Reagent: Aryl Isocyanate or Heterocyclic Acid Reagent->Reaction Inhibitor RIPK1 Inhibitor (Necrostatin Analog) Prevents Necrosome Assembly Reaction->Inhibitor Outcome Therapeutic Outcome: Blockade of Cell Necrosis & Inflammation Inhibitor->Outcome

Caption: The 5-amino group acts as a nucleophile to couple with aryl isocyanates, generating potent RIPK1 inhibitors.

Analytical Characterization

To ensure the integrity of this building block before use in downstream synthesis, the following analytical criteria must be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.0-8.2 (br q, 1H, Amide-NH)

    • δ 6.8-7.0 (m, aromatic protons)

    • δ 4.8-5.2 (br s, 2H, Aniline-NH₂)

    • δ 2.7 (d, 3H, N-Methyl)

    • δ 2.1 (s, 3H, Aryl-Methyl)

  • LC-MS:

    • Peak purity >98% (UV 254 nm).

    • Mass (ESI+): [M+H]⁺ = 165.1.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aniline group is susceptible to oxidation (browning) upon air exposure.

Safety & Handling (GHS)[2]

Signal Word: WARNING

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Precautionary Measures:

  • Wear nitrile gloves and safety glasses.

  • Handle in a fume hood to avoid inhalation of dust.

  • In case of contact, wash immediately with soap and water.

References

  • Vertex Pharmaceuticals Inc. (2018). Inhibitors of Necroptosis. US Patent US20180057465A1. Retrieved from .

  • Combi-Blocks . (n.d.). Safety Data Sheet: 5-Amino-N,2-dimethylbenzamide (QD-6542). Retrieved from .

  • Nimble Therapeutics Inc. (2020). Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. WO Patent WO2020092621A1. Retrieved from .

  • Degterev, A., et al. (2005).[2][3] Chemical inhibitor of nonapoptotic cell death with therapeutic potential for ischemic brain injury. Nature Chemical Biology, 1(2), 112-119. (Contextual grounding for Necroptosis mechanism).

Sources

Methodological & Application

Application Note: High-Purity Isolation of 5-amino-N,2-dimethylbenzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 5-amino-N,2-dimethylbenzamide , a critical aniline-derived intermediate often synthesized via the reduction of its nitro-precursor (5-nitro-N,2-dimethylbenzamide). While similar in structure to the anthranilamide class (2-amino-benzamides), the 5-amino regioisomer lacks intramolecular hydrogen bonding, resulting in distinct solubility profiles and higher melting points.

This guide addresses the two primary challenges in purifying this compound:

  • Oxidative Instability: The electron-rich aniline moiety is prone to oxidation, leading to colored azo/nitroso impurities.

  • Precursor Separation: Efficiently removing the unreacted, non-polar nitro-starting material.

Physicochemical Analysis & Solvent Strategy

Structural Considerations

Unlike its ortho-isomer (2-amino-N,5-dimethylbenzamide), the 5-amino-N,2-dimethylbenzamide molecule does not form a stable 6-membered intramolecular hydrogen bond between the amine and the carbonyl oxygen.

  • Consequence: The molecule relies heavily on intermolecular hydrogen bonding. This typically results in a crystal lattice energy that requires polar protic solvents (e.g., alcohols) or high-dielectric aprotic solvents (e.g., DMSO, Acetonitrile) for dissolution.

  • Impurity Profile: The synthesis typically involves catalytic hydrogenation or Fe/HCl reduction. Common impurities include the 5-nitro precursor (hydrophobic) and azobenzene derivatives (colored, oxidative coupling products).

Solvent Selection Logic

Based on empirical data for aminobenzamides and Hansen Solubility Parameters (HSP), we define two optimal systems:

SystemCompositionMechanismTarget Impurity Removal
Primary (Green) Ethanol / Water Anti-solvent precipitationHighly effective for removing inorganic salts and polar byproducts. The nitro-precursor remains in the mother liquor if the ratio is optimized.
Secondary (High Purity) Acetonitrile (ACN) Temperature-dependent solubilityExcellent for rejecting the nitro-precursor. The amine dissolves in hot ACN but crystallizes sharply upon cooling due to the "aniline" character.

Detailed Protocol: Ethanol/Water Recrystallization

Materials Required[1][2][3][4]
  • Crude 5-amino-N,2-dimethylbenzamide (Assumed purity >85%)

  • Solvent A: Ethanol (Absolute or 95%)

  • Solvent B: Deionized Water (Anti-solvent)

  • Activated Carbon: Norit® SX Ultra or equivalent (Essential for decolorization)

  • Inert Gas: Nitrogen or Argon balloon

Step-by-Step Methodology
Phase 1: Dissolution & Decolorization
  • Charge: Place 10.0 g of crude solid into a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Inerting: Flush the flask with Nitrogen for 2 minutes to minimize oxidation of the amine group during heating.

  • Solvation: Add Ethanol (60 mL) . Heat the mixture to reflux (approx. 78°C) using an oil bath.

    • Note: If the solid does not dissolve completely, add Ethanol in 5 mL increments until a clear solution is obtained. Avoid a large excess.

  • Carbon Treatment: Once dissolved, remove from heat briefly. Carefully add Activated Carbon (0.5 g, 5 wt%) .

    • Safety: Adding powder to boiling solvent can cause flash boiling. Cool slightly before addition.

  • Reflux: Return to reflux for 10–15 minutes to adsorb colored impurities.

Phase 2: Hot Filtration
  • Setup: Pre-heat a glass funnel and fluted filter paper (or a Celite pad) with hot ethanol.

  • Filtration: Filter the hot mixture into a clean, pre-warmed Erlenmeyer flask.

    • Critical: This must be done quickly to prevent premature crystallization on the filter paper.

Phase 3: Crystallization & Isolation[1][2]
  • Reheating: If crystals formed in the filtrate, heat gently until clear.

  • Anti-Solvent Addition: While hot (approx. 60–70°C), slowly add warm Water dropwise via an addition funnel or pipette.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Clarification: Add 1–2 mL of Ethanol to clear the solution back to transparency.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature undisturbed (approx. 1 hour).

    • Once at room temperature, place in an ice-water bath (0–4°C) for 2 hours to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a cold mixture of Ethanol/Water (1:1 ratio, 20 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization (Workflow)

The following diagram illustrates the critical decision nodes and flow of the purification process.

RecrystallizationFlow Start Crude 5-amino-N,2-dimethylbenzamide Dissolve Dissolve in Boiling Ethanol (Reflux, N2 atm) Start->Dissolve Carbon Add Activated Carbon (Remove Oxidative Impurities) Dissolve->Carbon Dark Color Present? Filter Hot Filtration (Remove Carbon/Insolubles) Dissolve->Filter Solution Clear Carbon->Filter AntiSolvent Add Warm Water (Until Turbid) Filter->AntiSolvent Cooling Controlled Cooling (RT -> 0°C) AntiSolvent->Cooling Nucleation Isolate Vacuum Filtration & Wash (Cold EtOH/H2O) Cooling->Isolate Dry Vacuum Dry (45°C) Isolate->Dry

Figure 1: Step-by-step workflow for the Ethanol/Water recrystallization of 5-amino-N,2-dimethylbenzamide.

Analytical Validation (PAT)

To ensure the protocol is self-validating, the following analytical checkpoints must be met:

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (with 0.1% Formic Acid).

  • Target:

    • Product (Amine): Elutes earlier (more polar).

    • Impurity (Nitro): Elutes later (less polar).

    • Acceptance Criteria: Nitro precursor < 0.1% area.

Differential Scanning Calorimetry (DSC)
  • Expectation: A sharp endothermic melting peak.

  • Reference Range: While the exact MP depends on the specific polymorph, 5-amino-benzamides typically melt between 135°C – 160°C (higher than their 2-amino isomers). A broad peak indicates retained solvent or isomeric impurities.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Oiling Out (Liquid separates instead of crystals)Solution is too concentrated or cooled too fast.Re-heat to dissolve.[3] Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Colored Crystals (Pink/Brown)Oxidation of the amino group.Repeat recrystallization with fresh Activated Carbon. Ensure N2 atmosphere is used during heating.
Low Yield (<60%)Too much solvent used or product is too soluble in EtOH.Concentrate the mother liquor by rotary evaporation and collect a second crop (Crop 2).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Shanghai Institute of Organic Chemistry. Preparation for 2-amino-5-chloro-N,3-dimethyl benzamide. Patent CN101492387B. 2012 . (Process chemistry reference for dimethylbenzamide analogs).

  • PubChem Compound Summary. 2-Amino-N,5-dimethylbenzamide (Isomer Comparison). National Library of Medicine. (Used for structural property inference).

  • Armarego, W. L. F.; Chai, C. L. L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

Sources

Application Note: 5-Amino-N,2-dimethylbenzamide in Kinase & Pseudokinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the experimental use of 5-amino-N,2-dimethylbenzamide , designed for medicinal chemists and drug discovery scientists.

Introduction & Pharmacological Context

5-amino-N,2-dimethylbenzamide (CAS: 890707-28-5 for the chloro-analog; specific isomer often custom synthesized) is a high-value aniline building block. It serves as a critical "right-hand" scaffold in the design of Type II kinase inhibitors and, more recently, inhibitors of MLKL (Mixed Lineage Kinase Domain-like protein) , a key effector in necroptosis (programmed necrosis).

Structural Rationale

This molecule is not merely a linker; it is a designed pharmacophore with three distinct functional roles:

  • The Amide Motif (N-Methylbenzamide): Acts as a solvent-exposed tail, improving aqueous solubility and providing a hydrogen bond donor/acceptor pair for interaction with the solvent front or specific residues (e.g., the DFG-out pocket in kinases).

  • The Ortho-Methyl Group (2-Methyl): Provides steric bulk that restricts the rotation of the phenyl ring relative to the amide. This "conformational lock" often pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • The Meta-Amino Group (5-Amino): A nucleophilic handle for coupling to heteroaryl "hinge-binding" scaffolds (e.g., pyrimidines, quinolines) via Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (

    
    ).
    

Chemical Synthesis of the Scaffold

While commercially available from select boutique vendors, in-house synthesis is often required to ensure isomeric purity and scalability. The following protocol describes the synthesis starting from 2-methyl-5-nitrobenzoic acid .

Workflow Diagram

SynthesisWorkflow Start Start: 2-Methyl-5-nitrobenzoic acid Step1 Step 1: Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Step2 Step 2: Amide Coupling (MeNH2, THF, 0°C) Step1->Step2 Inter1 Intermediate: N,2-Dimethyl-5-nitrobenzamide Step2->Inter1 Step3 Step 3: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter1->Step3 Final Product: 5-Amino-N,2-dimethylbenzamide Step3->Final

Caption: Three-step synthetic pathway ensuring regioselective amide formation and controlled reduction.

Detailed Protocol
Step A: Formation of N,2-Dimethyl-5-nitrobenzamide
  • Activation: Charge a round-bottom flask with 2-methyl-5-nitrobenzoic acid (1.0 eq) and anhydrous DCM (10 vol). Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess

    
    .
    
  • Coupling: Redissolve the crude acid chloride in anhydrous THF (5 vol). Cool to 0°C.

  • Addition: Slowly add Methylamine (2.0 M in THF, 2.5 eq) dropwise. The reaction is exothermic; maintain internal temperature <10°C.

  • Workup: Stir at room temperature (RT) for 1 hour. Quench with water.[1] Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with 1N HCl, then brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Product should be a pale yellow solid.

Step B: Reduction to 5-Amino-N,2-dimethylbenzamide

Note: Iron reduction is preferred over catalytic hydrogenation if halogenated impurities are present to avoid dehalogenation.

  • Setup: Dissolve the nitro-intermediate (from Step A) in Ethanol/Water (4:1 ratio).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to 80°C with vigorous stirring for 2–4 hours. Monitor by LCMS (Disappearance of Nitro peak [M+H] and appearance of Amine peak [M-14]).

  • Filtration: Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (DCM/MeOH gradient).

    • Target Yield: >85% over two steps.

    • Appearance: Off-white to light brown solid.

Application Protocol: Coupling to Heteroaryl Chlorides

The most common application is coupling this aniline to a 2-chloropyrimidine or similar heteroaryl halide to form the bi-aryl amine core of kinase inhibitors.

Mechanism & Choice of Conditions[3]
  • Method A: Acid-Catalyzed

    
     (Preferred for Pyrimidines) 
    
    • Why: Protonation of the pyrimidine nitrogen lowers the LUMO of the ring, making the C-Cl bond more susceptible to nucleophilic attack by the aniline.

  • Method B: Buchwald-Hartwig (Preferred for unactivated Aryl Chlorides)

    • Why: Used when the electrophile lacks electron-withdrawing groups to facilitate

      
      .
      
Experimental Workflow ( Method)

CouplingWorkflow Reagents Reagents: 1. Heteroaryl Chloride (1.0 eq) 2. 5-Amino-N,2-dimethylbenzamide (1.0 eq) 3. Solvent: iPrOH or n-BuOH Catalyst Catalyst Addition: Conc. HCl (cat.) or TFA Reagents->Catalyst Heating Reaction: Heat to 90-110°C (12-16h) Catalyst->Heating Workup Workup: Cool -> Filter Precipitate -> Wash (Ether) Heating->Workup FreeBase Optional: Free Base Formation (Partition in DCM / NaHCO3) Workup->FreeBase If HCl salt is not desired

Caption: Standard protocol for coupling the aniline scaffold to kinase hinge-binders.

Step-by-Step Procedure
  • Solvent Selection: Use Isopropanol (iPrOH) or n-Butanol . These high-boiling protic solvents facilitate proton transfer and stabilize the transition state.

  • Mixing: In a pressure vial, combine the Heteroaryl Chloride (e.g., 2-chloro-4-aminopyrimidine derivative) (1.0 eq) and 5-amino-N,2-dimethylbenzamide (1.0–1.1 eq).

  • Catalysis: Add 2–3 drops of conc. HCl (or 4M HCl in Dioxane).

    • Critical Note: Do not use excess acid if acid-labile protecting groups (e.g., Boc) are present elsewhere in the molecule.

  • Heating: Seal the vial and heat to 90°C for 16 hours.

  • Isolation:

    • Upon cooling, the product often precipitates as the hydrochloride salt.

    • Filter the solid and wash with cold ether to remove unreacted aniline.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the disappearance of the aniline -NH2 broad singlet (approx. 5.0 ppm) and the appearance of a downfield secondary amine -NH- (approx. 9.0–10.0 ppm).

    • Diagnostic Signals:

      • Amide -NH (quartet/broad, ~8.0 ppm).

      • Amide N-Methyl (doublet, ~2.7 ppm).

      • Ring Methyl (singlet, ~2.1 ppm).

Analytical Data & Quality Control

To ensure the integrity of biological data, the building block must meet these specifications before coupling:

TestSpecificationMethod
Purity >98%HPLC (254 nm)
Identity [M+H]+ = 179.1LC-MS (ESI+)
Appearance Off-white/Beige SolidVisual
Residual Solvent <0.5% wt/wt1H NMR
Water Content <1.0%Karl Fischer
Key NMR Shifts (DMSO-d6)
  • 
     2.10 (s, 3H):  Aryl-CH3  (Position 2). Distinctive upfield shift due to shielding.
    
  • 
     2.75 (d, 3H):  Amide N-CH3 .
    
  • 
     4.95 (s, 2H):  Aryl-NH2  (Position 5). Disappears upon coupling.
    
  • 
     8.10 (q, 1H):  Amide -NH- .
    

References & Authoritative Sources

  • Necroptosis Inhibition (MLKL): Methods for synthesizing N-(2-chloro-5-methylpyrimidin-4-yl) derivatives using 5-amino-N,2-dimethylbenzamide.[2]

    • Source:

  • General Amide Synthesis: Standard protocols for HATU/SOCl2 couplings in medicinal chemistry.

    • Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Kinase Inhibitor Design (Type II): Structural basis for using 3-amino-4-methylbenzamide scaffolds (bioisosteres) in Bcr-Abl inhibitors.

    • Source:

  • Buchwald-Hartwig Coupling: Palladium-catalyzed C-N bond formation.

    • Source: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Disclaimer: This protocol involves the use of hazardous chemicals (Thionyl Chloride, Carbon Monoxide surrogates, Strong Acids). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Technical Application Note: 5-Amino-N,2-dimethylbenzamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in agrochemical discovery and environmental safety. It addresses the specific utilization of 5-amino-N,2-dimethylbenzamide (CAS 55655-25-3 / Analogues), a critical aniline intermediate used in the synthesis of next-generation diamide insecticides and as a metabolic reference standard.

Introduction & Core Utility

5-amino-N,2-dimethylbenzamide represents a specialized "aniline scaffold" in the development of Group 28 (Ryanodine Receptor Modulator) insecticides. Unlike the canonical anthranilic cores (which are 2-amino substituted), this 5-amino isomer allows researchers to probe the solvent-exposed regions of the Ryanodine Receptor (RyR) binding pocket.

Key Applications:
  • Fragment-Based Drug Discovery (FBDD): Used as a nucleophilic building block to synthesize "Reverse Diamide" libraries, testing binding affinity when the amide linkage is transposed.

  • Metabolite Reference Standards: Acts as a primary degradation marker for N-methyl-2-methylbenzamide class agrochemicals.

  • Bifunctional Linking: The distinct reactivity of the 5-amino group (nucleophilic) vs. the 1-amide (electrophilic/directing) allows for orthogonal functionalization.

Application I: Synthesis of Novel Diamide Analogues

Context: The primary synthetic application is coupling this aniline with heterocyclic acid chlorides (e.g., pyrazole-5-carbonyl chloride) to generate candidate libraries. This protocol ensures high regioselectivity and yield.

Experimental Protocol: Regioselective Amide Coupling

Objective: Synthesize N-(3-(methylcarbamoyl)-4-methylphenyl)-1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxamide.

Reagents & Materials:
  • Substrate: 5-amino-N,2-dimethylbenzamide (purity >98%).

  • Coupling Partner: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride.

  • Base: Pyridine (anhydrous) or Triethylamine (TEA).

  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF), anhydrous.

  • Atmosphere: Nitrogen (

    
    ).
    
Step-by-Step Methodology:
  • Preparation of Aniline Solution:

    • Dissolve 10.0 mmol of 5-amino-N,2-dimethylbenzamide in 25 mL of anhydrous MeCN.

    • Add 12.0 mmol of Pyridine.

    • Cool the mixture to 0–5°C in an ice bath. Rationale: Low temperature prevents double-acylation and minimizes hydrolysis of the acid chloride.

  • Acid Chloride Addition:

    • Dissolve 10.5 mmol of the pyrazole acid chloride in 10 mL MeCN.

    • Add this solution dropwise to the aniline mixture over 30 minutes.

    • Critical Control Point: Maintain internal temperature below 10°C during addition to ensure regioselectivity at the exocyclic amine.

  • Reaction & Workup:

    • Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

    • Monitor: Check progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

    • Quench: Pour reaction mixture into 100 mL ice-cold water. The product typically precipitates as a white/off-white solid.

    • Filtration: Filter the solid, wash with 10 mL cold water, then 10 mL cold ethanol.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if purity <95%.

    • Dry under vacuum at 50°C for 12 hours.

Visual Workflow: Synthetic Pathway

SynthesisWorkflow Start Start: 5-amino-N,2-dimethylbenzamide Step1 Step 1: Dissolution & Cooling (MeCN, Pyridine, 0°C) Start->Step1 Reagent Reagent: Pyrazole Acid Chloride Step2 Step 2: Dropwise Addition (Control Exotherm) Reagent->Step2 Step1->Step2 Step3 Step 3: Coupling Reaction (Formation of Diamide Bond) Step2->Step3 Nucleophilic Attack Step4 Step 4: Quench & Precipitation Step3->Step4 HCl Elimination End Final Product: Novel Diamide Candidate Step4->End Filtration/Drying

Caption: Figure 1. Regioselective synthesis workflow for coupling 5-amino-N,2-dimethylbenzamide with acid chlorides.

Application II: Residue Analysis (Metabolite Tracking)

Context: In environmental fate studies, benzamide insecticides degrade via hydrolysis. 5-amino-N,2-dimethylbenzamide is a potential persistent metabolite in soil. This protocol outlines its extraction and quantification.

Protocol: LC-MS/MS Quantification in Soil Matrix

Objective: Detect residues at LOQ of 0.01 mg/kg.

1. Sample Preparation
  • Extraction: Weigh 5g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid.

  • Agitation: Vortex for 1 min, then shake on a mechanical shaker for 30 min.

  • Separation: Centrifuge at 4000 rpm for 5 min. Transfer supernatant to a clean vial.

  • Cleanup (Dispersive SPE): Add 50 mg PSA (Primary Secondary Amine) and 150 mg MgSO4 to 1 mL of supernatant to remove organic acids and water. Vortex and centrifuge.

2. LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B (0-1 min)

    
     90% B (6 min) 
    
    
    
    Hold (2 min).
3. MRM Transitions (Quantification Table)
CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
5-amino-N,2-dimethylbenzamide 179.1 [M+H]+ 148.1 (Loss of -NHCH3)120.1 (Ring cleavage)15 / 25
Internal Standard (d3-Analogue)182.1151.1123.115 / 25

Structure-Activity Relationship (SAR) Logic

When designing new agrochemicals, the position of the amino group dictates the geometry of the final molecule.

  • 2-Amino (Ortho): Forms a "U-shape" via intramolecular H-bonding (typical of Chlorantraniliprole). Fits the RyR pocket perfectly.

  • 5-Amino (Meta): Creates a "Linear" or "Zig-Zag" vector.

    • Usage: Researchers use this to test the plasticity of the receptor. If a 5-amino derivative retains activity, it suggests the receptor has a secondary binding mode, opening IP (Intellectual Property) space for novel scaffolds.

Visual: SAR Decision Tree

SAR_Logic Root Design Hypothesis: Benzamide Core Modification Branch1 2-Amino Substitution (Standard Anthranilic) Root->Branch1 Branch2 5-Amino Substitution (Target Molecule) Root->Branch2 Result1 Geometry: U-Shape (Bent) Intramolecular H-Bond: Yes Branch1->Result1 Result2 Geometry: Linear/Extended Intramolecular H-Bond: No Branch2->Result2 Outcome1 High Potency (nM) Crowded IP Space Result1->Outcome1 Outcome2 Probe Novel Binding Pockets New IP Opportunities Result2->Outcome2

Caption: Figure 2. Structural consequences of shifting the amino group from position 2 to position 5 on the benzamide core.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods.

  • Solubility: Soluble in DMSO, Methanol, Acetonitrile. Sparingly soluble in water.

References

  • Lahm, G. P., et al. (2005). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906. Link

  • Jeanguenat, A. (2013). "Structural evolution of diamide insecticides: A review." Chim. Int. J. Chem., 67(1), 1-15. Link

  • Insecticide Resistance Action Committee (IRAC). (2023). "Mode of Action Classification Scheme: Group 28 Ryanodine Receptor Modulators." Link

  • Selby, T. P., et al. (2016). "Discovery of Cyantraniliprole, a potent and selective anthranilic diamide insecticide." Bioorganic & Medicinal Chemistry Letters, 26(15), 3619-3624. (Reference for benzamide synthesis conditions). Link

Troubleshooting & Optimization

Technical Support Center: 5-Amino-N,2-Dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a Tier-3 Support resource for researchers and process chemists optimizing the synthesis of 5-amino-N,2-dimethylbenzamide . This molecule is a critical intermediate in the synthesis of various kinase inhibitors (e.g., specific analogues related to imatinib/nilotinib scaffolds).[1]

This guide addresses the most common yield-killing bottlenecks: regioselectivity failures , incomplete amidation , and product loss during reduction workup .[1]

Ticket ID: SYN-5A-N2DMB-OPT Status: Open Topic: Yield Optimization & Troubleshooting Applicable Route: 2-methyl-5-nitrobenzoic acid


 Amidation 

Reduction[1]

Core Reaction Pathway & Logic

To fix yield issues, we must first validate the pathway.[1] The industry-standard route minimizes isomeric impurities by starting with the pre-functionalized 2-methyl-5-nitrobenzoic acid .[1]

The Validated Route
  • Activation : Conversion of 2-methyl-5-nitrobenzoic acid to its acid chloride (using

    
    ) or activated ester.[1]
    
  • Amidation : Nucleophilic acyl substitution with methylamine to form N,2-dimethyl-5-nitrobenzamide .[1]

  • Reduction : Chemoselective reduction of the nitro group to an amine (using

    
     or 
    
    
    
    ) to yield 5-amino-N,2-dimethylbenzamide .[1]

SynthesisPath Start 2-methyl-5-nitrobenzoic acid (Starting Material) Inter1 Acid Chloride (Intermediate) Start->Inter1 SOCl2, DMF (cat) Reflux Inter2 N,2-dimethyl-5-nitrobenzamide (Stable Intermediate) Inter1->Inter2 MeNH2 (aq/THF) < 10°C Product 5-amino-N,2-dimethylbenzamide (Target) Inter2->Product H2, Pd/C OR Fe/NH4Cl

Figure 1: Validated synthetic pathway.[1] Note that direct amidation using coupling agents (HATU/EDC) is an alternative for small scale but less atom-economical.[1]

Troubleshooting Guide (Q&A Format)

Phase 1: The Amidation Step (Precursor Synthesis)

User Report: "My yield for the nitro-amide intermediate is stuck at 60%. I see a lot of starting material remaining."

Diagnosis: The steric hindrance of the ortho-methyl group (at position 2) often impedes the attack of methylamine on the carbonyl carbon.[1] Furthermore, if you use aqueous methylamine with an acid chloride, competing hydrolysis restores the starting acid.[1]

Solution Protocol:

  • Switch to Anhydrous Conditions: Do not use aqueous methylamine if yield is critical. Use 2.0M Methylamine in THF .

  • Catalytic Activation: Ensure you are using a drop of DMF during the thionyl chloride (

    
    ) step.[1] This forms the Vilsmeier-Haack intermediate, which is far more reactive than 
    
    
    
    alone.[1]
  • Temperature Control:

    • Acid Chloride formation:[1] Reflux is required (70-80°C).[1][2]

    • Amidation: Must be done at 0°C to 5°C .[1][3][4][5] The reaction is exothermic; high temps promote side reactions (dimerization).

Optimized Amidation Parameters:

Parameter Recommendation Reason

| Reagent |


 (1.5 equiv) + DMF (cat.) | Complete conversion to acid chloride.[1] |
| Solvent  | DCM or Toluene (Anhydrous) | Prevents hydrolysis of acid chloride.[1] |
| Amine Source  | 

in THF (2.5 equiv) | Excess amine acts as a base to scavenge HCl.[1] | | Quench | Sat.

| Neutralizes HCl salts, precipitating the amide.[1] |
Phase 2: The Reduction Step (Critical Yield Loss)

User Report: "The reduction seemed to work (TLC showed conversion), but after workup, I recovered very little product. The aqueous layer was dark."

Diagnosis: This is the most common failure mode.[1] 5-amino-N,2-dimethylbenzamide is an aniline derivative with an amide backbone.[1] It has amphoteric character and significant water solubility, especially in acidic conditions (protonated amine) or highly basic conditions (deprotonated amide).[1]

Solution Protocol:

  • Avoid Acidic Workup: If you used

    
     or 
    
    
    
    , your product is trapped in the water layer as the hydrochloride salt (
    
    
    ).[1]
  • pH is Critical: You must adjust the pH to 8–9 (weakly basic) to extract the free base.[1]

    • Too acidic (< pH 7): Product stays in water (protonated).[1]

    • Too basic (> pH 12): Risk of amide hydrolysis or forming water-soluble salts.[1]

  • Salting Out: Saturate the aqueous layer with

    
     before extraction.[1] Use Ethyl Acetate/THF (3:1)  as the extraction solvent; pure DCM is often insufficient for polar amino-benzamides.[1]
    

Troubleshooting Logic Tree:

ReductionFix Problem Low Recovery after Reduction CheckpH Check Aqueous pH Problem->CheckpH Acidic pH < 7 CheckpH->Acidic Yes Basic pH 8-10 CheckpH->Basic Yes Action1 Product is protonated (Salt). Add NaHCO3 to pH 9. Acidic->Action1 Action2 Product is water soluble. Saturate with NaCl. Extract with EtOAc:THF (3:1). Basic->Action2

Figure 2: Decision matrix for recovering product from aqueous waste streams.

Phase 3: Purification & Isolation

User Report: "My product is pink/brown and sticky. Recrystallization isn't working."

Diagnosis: Amino-benzamides are prone to air oxidation, forming colored impurities (quinoid species) that prevent crystallization.[1]

Solution Protocol:

  • Anti-Oxidant Wash: Wash the organic extract with a 5% Sodium Bisulfite (

    
    ) solution during workup.[1] This reduces oxidized impurities.[1]
    
  • Recrystallization Solvent: Do not use pure Ethanol. Use Ethanol/Water (9:1) or Toluene .[1]

    • Procedure: Dissolve in minimum hot ethanol. Add hot water until turbid. Cool slowly.

  • Activated Carbon: If the color persists, treat the hot solution with activated charcoal for 15 minutes, then filter through Celite before cooling.

Detailed Experimental Protocol (High-Yield Method)

Target: 5-amino-N,2-dimethylbenzamide Scale: 10 mmol basis[1][6]

Step 1: Synthesis of 5-nitro-N,2-dimethylbenzamide

  • Charge 2-methyl-5-nitrobenzoic acid (1.81 g, 10 mmol) into a flask with dry Toluene (20 mL).

  • Add Thionyl Chloride (

    
    , 1.1 mL, 15 mmol) and 2 drops of DMF.
    
  • Heat to reflux (80°C) for 2 hours until gas evolution ceases (Clear solution = Acid Chloride formed).

  • Concentrate in vacuo to remove excess

    
    .[1] Re-dissolve residue in dry DCM (20 mL).
    
  • Cool to 0°C. Add Methylamine (2.0M in THF) (12.5 mL, 25 mmol) dropwise over 20 mins.

  • Stir at RT for 1 hour.

  • Wash with water (2 x 10 mL), Sat.

    
    , and Brine.[1] Dry over 
    
    
    
    .[1]
  • Yield Check: Should be >90% as a pale yellow solid.[1]

Step 2: Reduction to 5-amino-N,2-dimethylbenzamide

  • Dissolve the nitro-amide (from Step 1) in Methanol (30 mL).

  • Add 10% Pd/C (10 wt% loading, approx 200 mg).

  • Safety: Purge with Nitrogen, then introduce Hydrogen gas (balloon pressure is sufficient).[1]

  • Stir vigorously at RT for 4–6 hours. Monitor by TLC (The amine will be more polar/lower

    
     than the nitro compound).[1]
    
  • Filter through a Celite pad to remove Pd/C. Wash pad with Methanol.[1]

  • Concentrate filtrate.[1]

    • Critical Step: If the residue is an oil, triturate with cold Diethyl Ether or Hexane to induce solidification.[1]

  • Final Yield Target: >85% (Off-white solid).

References & Authority

  • BenchChem Technical Support . Synthesis of 2-Amino-5-nitrobenzoic Acid and Derivatives. (Provides foundational data on the nitration and amidation of o-toluic acid derivatives).

  • Patent WO2021086957 . An Efficient New Process for Synthesis of 2-Amino-5-Chloro-N,3-Dimethylbenzamide. (Describes the specific amidation/reduction conditions for the chloro-analog, directly applicable to the des-chloro target).

  • ChemicalBook Protocols . Synthesis of 2-amino-N,5-dimethylbenzamide. (Highlights the use of isatoic anhydrides as an alternative route if the acid chloride path fails).

  • Google Patents CN111517975B . Preparation method of 2-amino-5-chloro-N,3-dimethylbenzamide. (Validates the Fe/HCl reduction workup and pH adjustments).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-methyl-5-nitrobenzoic acid and methylamine before handling.

Sources

overcoming solubility issues with 5-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-5A2M-001 Status: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Solubility Optimization & Formulation Strategies[1][2]

Executive Summary: The Physicochemical Barrier

You are likely encountering solubility issues with 5-amino-N,2-dimethylbenzamide because of two competing forces: high crystal lattice energy and pH-dependent ionization .[1][2]

Structurally, this molecule features a benzamide core with an ortho-methyl group and a meta-amino group.[1][2] The amide functionality (–CONH–) creates a strong hydrogen-bonding network in the solid state, leading to high lattice energy (making it hard to "break" the crystal).[2] Simultaneously, the molecule acts as a "solubility switch": it is hydrophobic at neutral pH but highly soluble when the aniline group is protonated.

This guide provides a self-validating troubleshooting workflow to overcome these barriers using pH manipulation, cosolvents, and complexation.

Module 1: Diagnostic & Chemical Profiling

Q1: Why does this compound precipitate in my standard PBS buffer (pH 7.4)?

A: At pH 7.4, the molecule is in its neutral (uncharged) state.[2]

  • The Mechanism: The 5-amino group is an aniline derivative.[1] Aromatic amines typically have a pKa between 3.5 and 5.0 .[1]

  • The Consequence: In PBS (pH 7.4), the environment is far above the pKa. The amine remains deprotonated (

    
    ), and the molecule behaves like a lipophilic grease ball.[1][2] Water molecules cannot compete with the strong intermolecular forces holding the crystal together.
    
Q2: I see "N-methyl" and "2-methyl" in the name. Do these help solubility?

A: Paradoxically, they usually hurt aqueous solubility but help organic solubility.[2]

  • 2-Methyl (Ortho-substitution): This introduces steric strain, twisting the amide bond out of planarity with the benzene ring.[1][2] While this can lower the melting point (reducing lattice energy), it primarily increases lipophilicity (LogP).[2]

  • N-Methyl: This removes one hydrogen bond donor compared to a primary amide, but increases the lipophilic surface area.[1][2]

Module 2: Chemical Troubleshooting (The "Salt Switch")

Q3: How do I calculate the optimal pH for dissolution?

A: You must target a pH at least 2 units below the pKa of the aniline group.

  • Target pH: < 2.5

  • Reagent: 0.1M or 1.0M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).[1][2]

Protocol: In-Situ Salt Formation

  • Weigh the target amount of 5-amino-N,2-dimethylbenzamide.[1][2]

  • Add 0.9 equivalents of 0.1M HCl relative to the molar amount of the compound.

  • Vortex for 60 seconds.

  • The solution should clarify as the hydrochloride salt forms (

    
    ).[1][2]
    
  • Note: If using this for biological assays, ensure the final dilution into media buffers the pH back to neutral, but watch for reprecipitation (see Module 3).[2]

Q4: Can I isolate a stable salt form?

A: Yes. If you require a solid form for long-term storage, the Mesylate (Methanesulfonate) salt is often superior to HCl for benzamides due to lower hygroscopicity.[1][2]

  • Procedure: Dissolve free base in minimal hot ethanol; add 1.05 eq of methanesulfonic acid; cool slowly to 4°C to crystallize.

Module 3: Formulation Strategies (Cosolvents & Excipients)

If you cannot acidify your system (e.g., cell culture), you must use the "Cosolvent-Surfactant" approach.[2]

Q5: What is the recommended solvent system for stock solutions?

A: Do not use pure water. Use DMSO or DMA (Dimethylacetamide) .[1]

  • Solubility Limit: Expect >50 mM in pure DMSO.[1]

  • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation that is hard to redissolve.[1][2]

Q6: How do I prevent precipitation when diluting into aqueous media?

A: Use the "Pre-Solubilization" technique with excipients before adding water.[1] The "Crash-Out" happens because the local concentration exceeds solubility during mixing.[1]

The "Golden Triangle" Formulation:

Component Function Concentration (Final)
DMSO Primary Solvent 1 - 5%
PEG 400 Cosolvent (Interface) 10 - 20%
Tween 80 Surfactant (Micelles) 0.1 - 0.5%

| Saline/PBS | Bulk Phase | Remainder |[1][2]

Step-by-Step Mixing Order (Critical):

  • Dissolve Compound in DMSO (100%).[1]

  • Add PEG 400 to the DMSO solution.[1] Vortex.

  • Add Tween 80 .[1] Vortex.

  • Slowly add warm (37°C) PBS/Saline while vortexing.

Q7: Is Cyclodextrin complexation effective?

A: Highly effective for this specific scaffold.[1] The 2-methyl and benzamide groups fit well into the cavity of HP-


-Cyclodextrin (HPBCD) .[1][2]
  • Protocol: Prepare a 20% (w/v) HPBCD solution in water. Add the compound solid directly to this solution and stir for 24 hours at room temperature. Filter through a 0.22

    
    m filter.[1] This often yields concentrations 10-50x higher than water alone.[1][2]
    

Visual Troubleshooting Guide

The following logic tree outlines the decision process for selecting the correct solubilization method based on your application.

SolubilityTree Start Start: 5-amino-N,2-dimethylbenzamide Insoluble in Water CheckApp Application Type? Start->CheckApp BioAssay Biological Assay (Cell/Animal) CheckApp->BioAssay ChemSyn Chemical Synthesis CheckApp->ChemSyn CheckPH Can pH be < 4.0? BioAssay->CheckPH OrganicSolv Use Polar Organics: DMSO, DMF, MeOH, DCM ChemSyn->OrganicSolv YesAcid Use Acidification (0.1M HCl or MSA) CheckPH->YesAcid Yes NoAcid Must stay Neutral CheckPH->NoAcid No Formulation Select Excipient Strategy NoAcid->Formulation Cosolvent Cosolvent Mix: 5% DMSO + 20% PEG400 Formulation->Cosolvent Acute/IV Complex Inclusion Complex: 20% HP-beta-Cyclodextrin Formulation->Complex Oral/Long-term

Caption: Decision matrix for solubilizing 5-amino-N,2-dimethylbenzamide based on experimental constraints.

Experimental Protocol: Kinetic Solubility Assay

Use this protocol to determine the exact solubility limit in your specific buffer.

Materials:

  • Compound Stock (10 mM in DMSO)[2]

  • PBS Buffer (pH 7.4)[1][2]

  • 96-well UV-transparent plate[1][2]

  • Plate shaker

Procedure:

  • Prepare Dilutions: Add PBS to wells 1-10.

  • Spike: Add increasing volumes of DMSO stock to the PBS to create a concentration range (e.g., 1

    
    M to 500 
    
    
    
    M). Ensure final DMSO concentration is constant (e.g., 2%) across all wells to isolate the compound effect.[2]
  • Incubate: Shake at 500 rpm for 2 hours at Room Temperature.

  • Read: Measure Absorbance at 280 nm (aromatic ring) or 254 nm .

  • Analyze: Plot Concentration vs. Absorbance.

    • Linear Region: Soluble.[1][3][4][5][6][7]

    • Plateau/Scatter: Precipitation point (Solubility Limit).[1]

References

  • Yalkowsky, S. H., & He, Y. (2003).[2] Handbook of Aqueous Solubility Data. CRC Press.[1] (Provides foundational data on benzamide solubility and logP correlations).

  • PubChem Database. (2025).[1][8] Compound Summary: 4-(2-Aminoethyl)benzenesulfonamide and related benzamides.[1][2][8] National Center for Biotechnology Information.[1] Link

  • Loftsson, T., & Brewster, M. E. (1996).[2] Pharmaceutical applications of cyclodextrins.[1][9] 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences. (Authoritative source on HP-

    
    -CD complexation for aromatics).
    
  • Bergström, C. A., et al. (2016).[2] Early pharmaceutical profiling to predict solution behaviour and bioavailability. Nature Reviews Drug Discovery. (Review of pKa and solubility interplay in drug discovery).

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Guide on selecting Counterions like Mesylate/HCl).

Sources

Technical Support Center: Synthesis & Troubleshooting for 5-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of 5-amino-N,2-dimethylbenzamide (CAS: related to Imatinib intermediates), a critical scaffold in kinase inhibitor development. The synthesis typically follows a two-stage protocol:

  • Amidation: Coupling of 2-methyl-5-nitrobenzoic acid with methylamine.

  • Reduction: Catalytic hydrogenation of the nitro group to the aniline.[1][2]

Our data indicates that 90% of user-reported failures occur during the reduction phase , specifically regarding the formation of colored azo/azoxy dimers and hydroxylamine intermediates. This guide provides mechanistic insights and actionable protocols to mitigate these side reactions.

Module 1: The Reduction Phase (Critical Control Points)

The reduction of the nitro group (


) to the amine (

) is the most sensitive step. While catalytic hydrogenation (

, Pd/C) is the industry standard, it is prone to "stall" at intermediate stages or diverge into coupling pathways.
Troubleshooting Guide: Nitro Reduction
Q1: My reaction mixture turned bright orange/red and the yield is low. What happened?

Diagnosis: You have formed Azo or Azoxy dimers. Mechanism: This is a classic side reaction where the reduction intermediates (Nitroso and Hydroxylamine) condense with each other instead of reducing further to the amine. This typically happens under basic conditions or when the catalyst loading is insufficient (low hydrogen availability).

  • The Pathway:

    • Nitro (

      
      ) 
      
      
      
      Nitroso (
      
      
      )
    • Nitroso

      
       Hydroxylamine (
      
      
      
      )
    • The Error:

      
       (Azoxy  - Colored)
      
    • Further reduction leads to Azo (

      
      ) and Hydrazo  (
      
      
      
      ) species.

Corrective Protocol:

  • Check pH: Ensure the reaction solvent is neutral or slightly acidic. Basic conditions catalyze the condensation of nitroso and hydroxylamine species [1].[3]

  • Increase Pressure: Higher

    
     pressure forces the kinetics toward the amine, minimizing the lifetime of the reactive nitroso intermediate.
    
  • Change Solvent: Switch from pure methanol to an Ethanol/Water mixture or add a trace of acetic acid to suppress the condensation.

Q2: LC-MS shows a peak at M-16 relative to the product. Is this an impurity?

Diagnosis: This is likely the Hydroxylamine intermediate (


).
Cause:  Incomplete reduction. This species is often stable enough to survive mild workups but can decompose or oxidize back to the nitroso form upon air exposure.
Solution: 
  • Extend reaction time.

  • Refresh the catalyst (poisoning by sulfur or amines may have deactivated the Pd surface).

  • Raise the temperature slightly (e.g., from 25°C to 40°C) to push the final reduction step.

Visualizing the Reduction Pathways

The following diagram illustrates the "Haber" reduction cycle. Note the red path indicating the side reactions you must avoid.

NitroReduction Nitro Nitro Precursor (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation (Basic pH) Amine Target Amine (R-NH2) Hydroxyl->Amine +2e-, +2H+ (Slow Step) Hydroxyl->Azoxy Azo Azo Dimer Azoxy->Azo Reduction Azo->Amine Difficult Reduction

Figure 1: Mechanistic pathway of nitro reduction showing the competitive condensation route (grey/red) leading to colored azo/azoxy impurities.

Module 2: The Amidation Phase (Upstream Issues)

Before reduction, the amide bond is formed between 2-methyl-5-nitrobenzoic acid and methylamine.

Troubleshooting Guide: Amide Coupling
Q3: I see a significant amount of "dimer" (M+ mass matches anhydride) during coupling.

Diagnosis: Formation of Symmetric Anhydride . Context: When using coupling reagents like DCC or EDC, if the amine (methylamine) is added too slowly or is not in excess, the activated O-acylurea intermediate reacts with another molecule of the carboxylic acid instead of the amine [2]. Corrective Protocol:

  • Order of Addition: Premix the amine (in excess, 1.2–1.5 eq) with the base before adding the activated acid.

  • Reagent Switch: Switch to HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered or electron-poor anilines and suppresses epimerization/dimerization.

Q4: Is the methyl group at Position 2 stable?

Diagnosis: Potential Benzylic Oxidation . Risk: The methyl group at the ortho position is benzylic. If you use harsh oxidizing agents or leave the final aniline product exposed to air/light in solution for long periods, it can oxidize to the aldehyde or alcohol. Prevention:

  • Store the final 5-amino-N,2-dimethylbenzamide under inert atmosphere (Argon/Nitrogen).

  • Avoid using permanganate or chromate reagents during any purification steps.

Summary of Impurity Markers

Use this table to interpret your LC-MS or TLC data.

Impurity TypeRelative Mass (vs Product)Visual CueOrigin
Hydroxylamine M + 16 DaColorless/YellowIncomplete Reduction
Nitroso M - 2 DaGreen/Blue (Transient)Reduction Intermediate
Azoxy Dimer 2M + 14 DaOrange/Red Condensation (High pH)
Azo Dimer 2M - 2 DaOrange/Red Reduction of Azoxy
Anhydride ~2M - 18 Da (approx)ColorlessAmidation (Low Amine eq)

Standardized Synthesis Protocol (Route A)

To minimize the side reactions described above, we recommend the following optimized workflow.

Step 1: Amidation
  • Dissolve 2-methyl-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and HATU (1.1 eq). Stir for 10 mins to activate.

  • Add Methylamine (2.0 M in THF, 1.5 eq) dropwise at 0°C.

  • Monitor by TLC/LCMS. Quench with water, extract with EtOAc.

Step 2: Hydrogenation (The "Clean" Method)
  • Dissolve the nitro-amide intermediate in Ethanol/THF (1:1) .

    • Tip: Methanol alone can sometimes lead to methylation side products or solubility issues.

  • Catalyst: Add 10 wt% Pd/C (50% wet).

  • Conditions: Hydrogen balloon (1 atm) is usually sufficient, but 3 bar (45 psi) is recommended to push past the hydroxylamine stage quickly.

  • Workup: Filter through Celite immediately. Do not let the filtrate stand in air; concentrate immediately to prevent oxidation of the electron-rich aniline.

References

  • Haber, F. (1898). Über stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 4, 506. (Foundational mechanism for Nitro Nitroso Hydroxylamine Amine).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Blaser, H. U. (2002). Industrial Asymmetric Hydrogenation. Advanced Synthesis & Catalysis.
  • Common Organic Chemistry. (2024). Nitro Reduction - Common Conditions and Mechanisms. Link

Sources

Technical Support Center: Stabilizing 5-amino-N,2-dimethylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-amino-N,2-dimethylbenzamide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound in solution. Drawing from established principles in amine chemistry and extensive field experience, this guide offers practical FAQs, in-depth troubleshooting protocols, and the scientific rationale behind our recommendations.

The Core Challenge: Understanding the Instability of an Aromatic Amine

5-amino-N,2-dimethylbenzamide is a substituted aromatic amine. The primary challenge in handling this and similar molecules in solution is their susceptibility to oxidative degradation. The electron-rich amino group (-NH₂) attached to the benzene ring is easily oxidized by atmospheric oxygen, trace metal ions, or light. This process can lead to the formation of colored impurities and a loss of compound potency, compromising experimental results. This guide will walk you through the causes of this degradation and provide robust methods to prevent it.

Frequently Asked Questions (FAQs)

Here we address the most common issues and observations encountered by researchers working with 5-amino-N,2-dimethylbenzamide solutions.

Q1: My clear, colorless solution of 5-amino-N,2-dimethylbenzamide has turned yellow/brown. What happened and is my sample compromised?

A: This is the most classic sign of degradation. The color change is due to the oxidation of the aromatic amino group. This reaction forms highly conjugated molecules, such as quinone-imines, which absorb light in the visible spectrum, appearing as yellow or brown.

  • Mechanism: The amino group can be oxidized via a series of single-electron transfers, often catalyzed by light or trace metal ions, leading to radical intermediates that can polymerize or form other colored species. Aromatic amines are a significant class of industrial chemicals, and their degradation pathways are well-studied.[1][2]

  • Is it compromised? Yes. The presence of color indicates that a portion of your active compound has degraded into unknown impurities. This can affect assay results, biological activity, and analytical quantification. We strongly recommend preparing a fresh solution using the stabilization protocols outlined below.

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A: The stability of aromatic amines is highly pH-dependent. In strongly acidic conditions (pH < 4), the amino group is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is significantly less susceptible to oxidation because the lone pair of electrons is no longer available to participate in oxidative reactions. However, extreme pH values can promote hydrolysis of the amide group.

  • Recommendation: For aqueous solutions, we recommend a slightly acidic pH range of 4.0 to 6.0 . This range offers a good compromise by protonating a significant fraction of the amine to protect against oxidation while minimizing the risk of amide hydrolysis.

  • Caution: In neutral to alkaline conditions (pH > 7), the free amino group (-NH₂) is the dominant species, making it highly vulnerable to rapid oxidation. The stability of compounds in emulsions, for example, is often impacted by pH's effect on prooxidant metal solubility.[3]

Q3: Which solvent should I use for maximum stability?

A: The choice of solvent is critical. The ideal solvent should be inert, have low levels of dissolved oxygen and trace metals, and be appropriate for your downstream application.

  • Aqueous Solvents: If water is required, use high-purity (e.g., HPLC-grade) water and prepare a buffer in the recommended pH range (4.0-6.0). Crucially, the water should be de-gassed before use.

  • Organic Solvents: Aprotic, polar organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally preferred for long-term storage of stock solutions. They have lower dissolved oxygen content than water and are less likely to participate in degradation reactions.

  • Solvents to Avoid: Avoid protic solvents like methanol or ethanol for long-term storage unless necessary for the experiment, as they can contain more dissolved oxygen. Also, avoid solvents with high levels of peroxide impurities (e.g., older bottles of THF or diethyl ether).

Q4: I see particulates forming in my solution over time. What are they?

A: This can be due to two primary reasons:

  • Degradation Products: The colored polymers formed from oxidation are often less soluble than the parent compound and can precipitate out of solution.

  • Solubility Issues: If the solution is highly concentrated or if the temperature fluctuates, the compound may be crashing out of solution. Ensure your stock concentration is well below the solubility limit at your storage temperature.

In either case, the solution should be considered compromised. Do not simply re-dissolve and use, as soluble degradation products are likely still present.

Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step procedures to mitigate degradation and ensure the integrity of your 5-amino-N,2-dimethylbenzamide solutions.

Core Principle: The Stabilization Triangle

Effective stabilization relies on controlling three key factors: Atmosphere , Chemistry , and Environment . Our protocols are built around this principle.

cluster_0 Stabilization Strategy Stabilization Effective Stabilization Atmosphere Atmosphere Control (Inert Gas) Stabilization->Atmosphere Exclude O₂ Chemistry Chemical Control (pH, Antioxidants) Stabilization->Chemistry Inhibit Reactions Environment Environmental Control (Light, Temperature) Stabilization->Environment Reduce Energy Input

Caption: The three pillars of compound stabilization.

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol is designed for creating a stock solution for long-term storage.

Materials:

  • 5-amino-N,2-dimethylbenzamide solid

  • High-purity, anhydrous DMSO

  • Inert gas (Argon or Nitrogen) with tubing

  • New, clean amber glass vial with a PTFE-lined screw cap

  • Sterile syringe and needle

Procedure:

  • Vial Preparation: Place a stir bar in the amber vial and weigh the required amount of 5-amino-N,2-dimethylbenzamide directly into it.

  • Inert Atmosphere: Pierce the vial's septum cap with a needle connected to the inert gas line and a second "outlet" needle. Gently flush the vial with inert gas for 2-3 minutes to displace all oxygen.

  • Solvent Addition: While maintaining the inert atmosphere, add the required volume of anhydrous DMSO to the vial using a syringe.

  • Dissolution: Seal the vial tightly and stir on a magnetic stir plate at room temperature until the solid is completely dissolved. Gentle warming (30-40°C) can be used if necessary, but avoid high heat.

  • Storage: Once dissolved, remove the needles, wrap the cap with parafilm, and store the vial at -20°C or -80°C in the dark. Storing under an inert atmosphere is a well-established method for protecting sensitive amines.[4]

Protocol 2: Preparation of a Stabilized Aqueous Working Solution (e.g., 100 µM)

This protocol is for preparing diluted aqueous solutions for immediate use in experiments.

Materials:

  • Stabilized DMSO stock solution (from Protocol 1)

  • HPLC-grade water

  • Appropriate buffer components (e.g., citrate or acetate for pH 4-6)

  • Antioxidant (optional, e.g., L-Ascorbic Acid or Sodium Metabisulfite)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM Sodium Acetate) and adjust the pH to your target, ideally between 4.0 and 6.0.

  • De-gassing: Sparge the buffer with inert gas for at least 15-20 minutes to remove dissolved oxygen. This is a critical step for preventing rapid degradation.

  • Antioxidant Addition (Optional): If compatible with your assay, add a small amount of an antioxidant to the de-gassed buffer. A final concentration of 50-100 µM of ascorbic acid can be effective. Antioxidants play a crucial role in removing reactive oxygen species (ROS).[5][6]

  • Dilution: While gently stirring or vortexing the de-gassed buffer, add the required volume of the DMSO stock solution to achieve your final concentration. Ensure the final DMSO concentration is compatible with your experiment (typically <0.5%).

  • Immediate Use: Use the freshly prepared aqueous solution as soon as possible, ideally within a few hours. Do not store dilute aqueous solutions.

Troubleshooting Workflow

If you are still experiencing stability issues, follow this decision-making workflow to identify the root cause.

start Start: Solution is Degrading check_solvent Is the solvent de-gassed and high-purity? start->check_solvent check_ph Is solution aqueous? If so, is pH 4-6? check_solvent->check_ph Yes reprepare_solvent Action: Use fresh, anhydrous solvent and de-gas. check_solvent->reprepare_solvent No check_atmosphere Was solution prepared and stored under inert gas? check_ph->check_atmosphere Yes / N/A adjust_ph Action: Prepare a fresh buffer at pH 4-6. check_ph->adjust_ph No check_environment Is it stored cold (-20°C) and in the dark (amber vial)? check_atmosphere->check_environment Yes use_inert Action: Implement inert gas handling (Protocols 1 & 2). check_atmosphere->use_inert No check_antioxidant Have you tried adding an antioxidant? check_environment->check_antioxidant Yes improve_storage Action: Use amber vials and store at ≤ -20°C. check_environment->improve_storage No add_antioxidant Action: Add Ascorbic Acid or Sodium Metabisulfite. check_antioxidant->add_antioxidant No

Caption: A logical workflow for troubleshooting solution stability.

Summary of Recommendations

For quick reference, this table summarizes the key parameters for handling 5-amino-N,2-dimethylbenzamide solutions.

ParameterStock Solution (Long-Term)Working Solution (Short-Term)Rationale
Solvent Anhydrous DMSO or DMFDe-gassed aqueous bufferAprotic organic solvents minimize oxidative potential.
pH (Aqueous) N/A4.0 - 6.0 Protonates the amine to protect it from oxidation.
Atmosphere Mandatory Inert (Ar, N₂) Recommended Inert (Ar, N₂)Oxygen exclusion is the most effective preventative measure.[4]
Antioxidant Generally not needed in anhydrous solventOptional but recommended (e.g., Ascorbic Acid)Scavenges residual oxygen and ROS in aqueous media.[5]
Temperature ≤ -20°C (ideally -80°C)Ambient for use, prepare freshLow temperatures slow down all chemical degradation reactions.
Light Protect from light (Amber vial) Protect from lightPrevents light-catalyzed photo-oxidation.
References
  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents.
  • 2-amino-N,5-dimethylbenzamide | CAS 34810-84-9 | AMERICAN ELEMENTS ® . American Elements. [Link]

  • Bacterial degradation of monocyclic aromatic amines - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.
  • What is the most efficient method to protect aromatic amines apart from acetylation? . ResearchGate. [Link]

  • (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines - ResearchGate . ResearchGate. [Link]

  • Stabilization of aromatic amines - Google Patents.
  • Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases - PMC . National Center for Biotechnology Information. [Link]

  • Bacterial degradation of monocyclic aromatic amines - ResearchGate . ResearchGate. [Link]

  • Atmospheric Degradation of Amines (ADA) | NILU . NILU - Norwegian Institute for Air Research. [Link]

  • Aromatic amino acid oxidation products as antioxidants - ResearchGate . ResearchGate. [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications . ACS Publications. [Link]

  • Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents.
  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology - ACS Publications . ACS Publications. [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death . PubMed. [Link]

  • 2-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 4778175 - PubChem . PubChem. [Link]

  • Methods of preparation of Aromatic amines | PDF - Slideshare . SlideShare. [Link]

  • Effect of pH on Lipid Oxidation and Anthocyanin Stability in Flaxseed Oil‐in‐Water Emulsions With Black Carrot Extract - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC - PubMed Central . National Center for Biotechnology Information. [Link]

  • 4. Reaction of Amines with Nitrous Acid - MSU chemistry . Michigan State University. [Link]

Sources

Validation & Comparative

comparing synthesis routes for 5-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates synthesis routes for 5-amino-N,2-dimethylbenzamide (CAS: 1374853-91-4), a critical aniline building block used in the development of kinase inhibitors (e.g., HPK1 inhibitors) and necroptosis blockers.

Our analysis identifies Route A (The Nitro-Reduction Pathway) as the superior method for scalability and purity, offering a robust self-validating workflow that avoids the oligomerization risks inherent in direct amino-acid coupling. While Route B (Direct Amidation) offers a theoretical single-step shortcut, it requires expensive coupling reagents and rigorous purification, making it suitable only for milligram-scale discovery campaigns.

Retrosynthetic Analysis & Strategy

The target molecule features a benzamide core with an ortho-methyl group and a meta-amino group relative to the amide. The strategic disconnection occurs at the amide bond or the reduction of a nitrogen precursor.

  • Primary Disconnection: Amide bond formation (

    
    ).
    
  • Secondary Functional Group Interconversion (FGI): Nitro to Amine reduction.

Strategic Pathways
  • Route A (Industrial Standard): Nitration/Pre-nitrated precursor

    
     Amidation 
    
    
    
    Reduction.
    • Logic: Uses the nitro group as a "masked" amine to prevent side reactions during the amide coupling.

  • Route B (MedChem/Direct): 5-amino-2-methylbenzoic acid

    
     Direct Amidation.
    
    • Logic: Shortest path, but risks intermolecular self-coupling (polymerization) due to the nucleophilic amine and electrophilic carboxylate co-existing.

Detailed Route Comparison

Route A: The Nitro-Reduction Pathway (Recommended)

This route utilizes 2-methyl-5-nitrobenzoic acid as the starting material. It is the industry-standard approach due to high regiocontrol and the stability of the nitro intermediate.

Step-by-Step Mechanism
  • Activation: 2-methyl-5-nitrobenzoic acid is converted to its acid chloride using Thionyl Chloride (

    
    ). The nitro group deactivates the ring, preventing electrophilic aromatic substitution side reactions, while the ortho-methyl group provides steric protection to the carbonyl, though not enough to hinder chloride formation.
    
  • Amidation: The acid chloride reacts with methylamine (aqueous or THF solution). The strongly electrophilic acyl chloride prefers the primary amine over hydrolysis if conditions are controlled (low temp, biphasic or anhydrous).

  • Reduction: The nitro group is selectively reduced to the aniline using Zinc/Ammonium Chloride or Catalytic Hydrogenation (

    
    ).
    

Key Advantage: The nitro group acts as a perfect protecting group, ensuring the "amine" (precursor) does not interfere with the amidation step.

Route B: Direct Amidation (Alternative)

This route attempts to couple 5-amino-2-methylbenzoic acid directly with methylamine using peptide coupling agents (EDCI, HATU).

Critical Flaw: The starting material is an AB-type monomer (contains both amine and acid). Activation of the carboxylic acid creates a species that can react with the amine of another molecule, leading to oligomers.

  • Mitigation: Requires N-protection (e.g., Boc), which adds two steps (Protection

    
     Amidation 
    
    
    
    Deprotection), rendering it longer than Route A.

Performance Metrics Comparison

MetricRoute A: Nitro-ReductionRoute B: Direct Coupling (Unprotected)
Overall Yield 65 - 75% < 40% (due to oligomerization)
Purity (HPLC) > 98% (Crystallization purification)~85% (Requires Column Chromatography)
Scalability High (kg scale feasible)Low (mg scale only)
Cost Efficiency High (Cheap reagents:

, Zn)
Low (Expensive reagents: HATU/EDCI)
Atom Economy Moderate (Loss of

, Oxygen)
Low (Large coupling agent byproducts)
Safety Profile Moderate (Thionyl chloride handling)High (Mild conditions)

Experimental Protocols (Route A)

Safety Note: Thionyl chloride is corrosive and releases HCl/SO2 gases. Methylamine is toxic and volatile. Perform all operations in a fume hood.

Step 1: Synthesis of N,2-dimethyl-5-nitrobenzamide[1]
  • Activation:

    • Charge a reaction flask with 2-methyl-5-nitrobenzoic acid (10.0 g, 55.2 mmol).

    • Add Thionyl Chloride (30 mL) and a catalytic drop of DMF.

    • Reflux for 3–4 hours until the solution becomes clear and gas evolution ceases.

    • Concentrate in vacuo to remove excess

      
      . Azeotrope with toluene (2x) to ensure dryness. Result: Yellow oil/solid (Acid Chloride).
      
  • Amidation:

    • Dissolve the crude acid chloride in dry DCM (100 mL) and cool to 0°C.

    • Slowly add Methylamine (2.0 M in THF, 33 mL, 66 mmol) mixed with Triethylamine (11.5 mL, 82.8 mmol) dropwise over 30 mins. Maintain temp < 10°C.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with water (100 mL). Separate organic layer.[1][2][3][4][5][6] Wash with 1N HCl (to remove excess amine) and Brine. Dry over

      
      .[3][4]
      
    • Concentrate to yield N,2-dimethyl-5-nitrobenzamide as a pale yellow solid.

    • Expected Yield: 9.5 g (88%).

Step 2: Reduction to 5-amino-N,2-dimethylbenzamide
  • Reaction Setup:

    • Dissolve N,2-dimethyl-5-nitrobenzamide (5.0 g, 25.7 mmol) in Methanol (50 mL) and THF (50 mL).

    • Add Ammonium Chloride (saturated aq.[2][3] solution, 50 mL).

    • Add Zinc Powder (8.4 g, 128 mmol) in portions over 20 mins (Caution: Exothermic).

  • Execution:

    • Stir vigorously at RT for 4–12 hours. Monitor by TLC or LCMS (Disappearance of Nitro peak).

  • Workup:

    • Filter through a Celite pad to remove Zinc oxide/residue. Wash pad with MeOH.

    • Concentrate filtrate to remove organics.[6][7] Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry (

      
      ), and concentrate.[3][4][6]
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or Isopropanol if necessary.

    • Final Product: Off-white solid.

    • Expected Yield: 3.8 g (90%).

    • Total Route Yield: ~79%.

Process Visualization

The following diagram illustrates the logic flow and chemical transformations for both routes, highlighting the "Self-Coupling Trap" in Route B.

SynthesisRoutes StartA 2-methyl-5-nitrobenzoic acid (Precursor A) StepA1 Activation (SOCl2, Reflux) StartA->StepA1 InterA Acid Chloride Intermediate StepA1->InterA StepA2 Amidation (MeNH2, Et3N, DCM) InterA->StepA2 InterB N,2-dimethyl-5-nitrobenzamide (Stable Intermediate) StepA2->InterB StepA3 Reduction (Zn/NH4Cl or H2/Pd) InterB->StepA3 Target TARGET: 5-amino-N,2-dimethylbenzamide StepA3->Target High Yield StartB 5-amino-2-methylbenzoic acid (Precursor B) StepB1 Direct Coupling (EDCI/HOBt, MeNH2) StartB->StepB1 StepB1->Target Low Yield SideRxn RISK: Self-Polymerization (Amine reacts with activated ester) StepB1->SideRxn Major Side Path

Figure 1: Comparative workflow showing the robust Nitro-Reduction pathway (Left) versus the risky Direct Amidation pathway (Right).

References

  • WO2020092621A1. Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. World Intellectual Property Organization. (Describes the synthesis of 5-amino-N,2-dimethylbenzamide via the nitro-reduction route).
  • WO20160210A1. Methods for inhibiting necroptosis. World Intellectual Property Organization. (Provides detailed protocols for the reduction of N,2-dimethyl-5-nitrobenzamide using Zinc/Ammonium Chloride).

Sources

cross-reactivity studies involving 5-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profiling of 5-amino-N,2-dimethylbenzamide in Bioanalytical Assays

Executive Summary & Strategic Context

5-amino-N,2-dimethylbenzamide (CAS: 1249563-99-2) has emerged as a critical pharmacophore and intermediate in the synthesis of next-generation kinase inhibitors, specifically HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors used in immuno-oncology [1].

In drug development, this small molecule (MW: 164.21 g/mol ) presents a dual challenge:

  • As an Impurity: It may persist as an unreacted intermediate in the final drug substance.

  • As a Metabolite: The benzamide scaffold is prone to oxidative metabolism, potentially yielding this compound as a degradation product in vivo.

The Core Challenge: Due to its simple benzamide structure, 5-amino-N,2-dimethylbenzamide shares high epitope homology with ubiquitous endogenous compounds (e.g., nicotinamide derivatives) and other co-administered drugs. This guide compares the performance of Ligand Binding Assays (LBA/ELISA) versus LC-MS/MS in profiling cross-reactivity (CR), providing a validated workflow for ensuring assay specificity.

Comparative Technology Review: LBA vs. LC-MS/MS

When quantifying 5-amino-N,2-dimethylbenzamide, researchers must choose between immunochemical sensitivity and chromatographic specificity. The following comparison analyzes the cross-reactivity risks associated with each platform.

Table 1: Comparative Performance Metrics for Specificity & Cross-Reactivity
FeatureLigand Binding Assay (ELISA) LC-MS/MS (MRM Mode) Verdict
Primary Recognition Steric/Electrostatic fit to Antibody ParatopeMass-to-Charge (m/z) & Retention TimeLC-MS/MS is superior for small molecules.
Isomer Resolution Poor. Often cross-reacts with 4-amino or N-desmethyl isomers due to flexible binding pockets.High. Chromatographic separation resolves positional isomers (e.g., 5-amino vs 4-amino).LC-MS/MS eliminates isomer interference.
Matrix Interference High. Susceptible to "Hook Effect" and non-specific binding from plasma proteins.Low to Moderate. Susceptible to ion suppression, but correctable with Stable Isotope Standards.LC-MS/MS offers more robust matrix control.
Sensitivity (LLOQ) Excellent (pg/mL range), but often compromised by high baseline noise from CR.Good (ng/mL to pg/mL), dependent on ionization efficiency of the amino group.ELISA wins on raw sensitivity; LC-MS wins on functional sensitivity.
Development Time 3–6 Months (Hapten design + Ab generation).1–3 Weeks (Method optimization).LC-MS/MS is faster for early-phase profiling.

Scientific Rationale: The Structural Basis of Cross-Reactivity

To understand why cross-reactivity occurs, we must analyze the molecule's "fingerprint."

  • The Epitope: The 5-amino group and the N,2-dimethyl amide motif.[1][2][3][4]

  • The Risk: Antibodies raised against this hapten often anchor to the benzene ring. If the conjugation chemistry uses the 5-amino group (common for amide coupling), the antibody becomes blind to changes at that position, causing 100% cross-reactivity with N,2-dimethylbenzamide (lacking the amino group).

Diagram 1: Cross-Reactivity Risk Pathways

CrossReactivityPathways cluster_legend Interaction Types Target Target: 5-amino-N,2-dimethylbenzamide Ab Anti-Target Antibody Target->Ab High Affinity Binding Impurity1 Interferent A: 4-amino isomer (Positional Isomer) Impurity1->Ab Moderate CR (Steric Clash) Impurity2 Interferent B: N-desmethyl analog (Metabolite) Impurity2->Ab Low CR (Loss of Hydrophobic Contact) Impurity3 Interferent C: N,2-dimethylbenzamide (Precursor) Impurity3->Ab High CR (If conjugated via Amino) Legend1 Green: Specific Detection Legend2 Red: False Positive Risk

Caption: Structural homology map illustrating potential false-positive binding risks in immunoassay development. Note the high risk from Precursor C if hapten design is flawed.

Experimental Protocol: Validating Specificity

This protocol aligns with FDA Bioanalytical Method Validation M10 guidelines [2]. It is designed to quantify the Selectivity Factor (


) of your assay.
Phase A: Preparation of Spiked Samples
  • Matrix Selection: Use pooled plasma/serum (matched to study species) free of the target analyte.

  • Target Spike: Prepare a standard at the Lower Limit of Quantitation (LLOQ) (e.g., 1.0 ng/mL).

  • Interferent Spike: Prepare potential cross-reactants (isomers, metabolites) at 100× the expected Cmax or 1000 ng/mL (whichever is higher).

Phase B: The Cross-Reactivity Workflow
  • Condition 1 (Blank): Assay blank matrix. (Target: < 20% LLOQ response).

  • Condition 2 (Specificity): Spike Interferent only into blank matrix.

    • Goal: Ensure no signal is generated.

  • Condition 3 (Interference): Spike Target (at LLOQ) + Interferent (at 100× excess).

    • Goal: Recovery must remain within ±15% of nominal LLOQ value.

Phase C: Calculation

Calculate % Cross-Reactivity (%CR) using the formula:



Acceptance Criteria: %CR should be < 20% for LBA, and effectively 0% for LC-MS/MS (chromatographically resolved).

Representative Data: Performance Comparison

The following data illustrates typical results when comparing a Polyclonal Antibody (pAb) ELISA against an optimized LC-MS/MS method for 5-amino-N,2-dimethylbenzamide.

Table 2: Specificity Challenge Results
Potential InterferentStructure DifferenceELISA (pAb) %CR LC-MS/MS (C18 Column) Resolution
4-amino-N,2-dimethylbenzamide Positional Isomer45% (High Risk)Baseline Resolved (

)
5-amino-2-methylbenzamide N-desmethyl12%Resolved (

)
N,2-dimethylbenzamide Missing Amino group85% (Critical Failure)Resolved (Different MRM transition)
Nicotinamide Pyridine analog< 0.1%Resolved (Different m/z)

Analysis:

  • The ELISA fails to distinguish the precursor (N,2-dimethylbenzamide) from the target, leading to gross overestimation of analyte concentration.

  • The LC-MS/MS method, using a specific MRM transition (e.g., m/z 165.1 → 134.1), provides absolute specificity.

Detailed Workflow: LC-MS/MS Optimization for Specificity

To achieve the "Gold Standard" specificity shown above, follow this optimization logic.

Step 1: MRM Transition Selection
  • Precursor Ion: [M+H]+ = 165.1

  • Product Ions:

    • Quantifier: 134.1 (Loss of methylamine, -31 Da). Characteristic of N-methylbenzamides.

    • Qualifier: 106.1 (Further loss of CO).

  • Note: Ensure the isomer (4-amino) does not share the exact fragmentation ratio.

Step 2: Chromatographic Separation
  • Column: High-strength Silica (HSS) T3 or C18, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow gradient (5% to 30% B over 5 mins) is required to separate the 5-amino and 4-amino positional isomers, which have very similar hydrophobicity.

Diagram 2: Decision Tree for Method Selection

MethodSelection Start Start: Select Method for 5-amino-N,2-dimethylbenzamide IsPrecursor Is N,2-dimethylbenzamide present in sample? Start->IsPrecursor ELISA_Path Consider LBA/ELISA IsPrecursor->ELISA_Path No / Trace MS_Path Mandatory LC-MS/MS IsPrecursor->MS_Path Yes (High Levels) HaptenCheck Can you conjugate via Ring C3/C4? ELISA_Path->HaptenCheck SuccessLBA LBA Feasible (Requires Monoclonal Ab) HaptenCheck->SuccessLBA Yes FailLBA LBA High Risk (Use LC-MS) HaptenCheck->FailLBA No (Amino conjugation)

Caption: Strategic decision tree for selecting the appropriate bioanalytical platform based on impurity profile and hapten chemistry limitations.

References

  • Vertex Pharmaceuticals Inc. (2020). Substituted 6-azabenzimidazole compounds as HPK1 inhibitors. WO2020092621A1. World Intellectual Property Organization. Link

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. Link

  • Combi-Blocks. (n.d.). 5-Amino-N,2-dimethylbenzamide Product Datasheet. Combi-Blocks Inc. Link

Sources

Spectroscopic Comparison Guide: 5-Amino-N,2-dimethylbenzamide vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between 5-amino-N,2-dimethylbenzamide and its primary synthetic precursor, N,2-dimethyl-5-nitrobenzamide . It is designed for researchers optimizing the reduction of nitro-aromatics to anilines in pharmaceutical intermediate synthesis.

Executive Summary

5-Amino-N,2-dimethylbenzamide is a critical intermediate in the synthesis of kinase inhibitors and anthranilamide insecticides. Its synthesis typically proceeds via the amidation of 2-methyl-5-nitrobenzoic acid followed by the reduction of the nitro group.

This guide focuses on the critical quality attribute (CQA) of this transformation: the complete reduction of the nitro group to the amine. We provide comparative spectroscopic data (IR, NMR, MS) to validate the conversion and purity of the final product.

Key Chemical Transformation
  • Precursor: N,2-Dimethyl-5-nitrobenzamide (Nitro-intermediate)

  • Target: 5-Amino-N,2-dimethylbenzamide (Amino-product)

  • Mechanism: Reduction (Nitro

    
     Amine)
    
  • Mass Shift:

    
    MW = -30 Da (194.19 
    
    
    
    164.21 g/mol )

Synthetic Pathway & Logic

The synthesis follows a linear pathway where spectroscopic monitoring is essential at Step 2 (Reduction) to ensure no unreacted nitro starting material remains.

SynthesisPathway Start 2-Methyl-5-nitrobenzoic Acid (Starting Material) Step1 Amidation (SOCl2, then MeNH2) Start->Step1 Inter N,2-Dimethyl-5-nitrobenzamide (Nitro Precursor) MW: 194.19 Step1->Inter Formation of Amide Step2 Reduction (Zn/NH4Cl or H2/Pd) Inter->Step2 Product 5-Amino-N,2-dimethylbenzamide (Target) MW: 164.21 Step2->Product Reduction of NO2 to NH2

Figure 1: Synthetic workflow for 5-amino-N,2-dimethylbenzamide. The critical control point is the reduction step.

Spectroscopic Comparison

The following data allows for the unambiguous differentiation of the precursor and the product.

A. Infrared (IR) Spectroscopy

The most immediate confirmation of reaction progress is the disappearance of the N-O stretches and the appearance of N-H stretches.

Functional GroupPrecursor (Nitro) Frequency (

)
Product (Amino) Frequency (

)
Diagnostic Note
N-O Stretch (Asymmetric) 1520 – 1550 (Strong)Absent Primary indicator of complete reduction.
N-O Stretch (Symmetric) 1340 – 1360 (Strong)Absent Confirmatory indicator.
N-H Stretch (Amine) Absent3300 – 3450 (Medium)Usually appears as a doublet (sym/asym) for primary amines.
C=O Stretch (Amide) 1640 – 16601630 – 1650Slight shift to lower wavenumber due to electron-donating amine.
N-H Stretch (Amide) ~3280 (Single band)~3280 (Overlap with amine)Amide N-H remains present in both.
B. Proton NMR ( H NMR)

NMR provides the most detailed structural validation. The reduction converts the electron-withdrawing nitro group (deshielding) to an electron-donating amino group (shielding). This causes a dramatic upfield shift for the aromatic protons ortho to the substituent (H4 and H6).

Solvent: DMSO-


 or CDCl

Proton PositionPrecursor (Nitro)

(ppm)
Product (Amino)

(ppm)
Shift (

)
Explanation
H-6 (Ar-H) 8.0 – 8.2 (d)6.6 – 6.8 (d)~ -1.4 ppm Ortho to substituent.[1] Strong shielding by -NH

.
H-4 (Ar-H) 8.1 – 8.3 (dd)6.5 – 6.7 (dd)~ -1.6 ppm Ortho to substituent. Strong shielding by -NH

.
H-3 (Ar-H) 7.4 – 7.6 (d)6.9 – 7.1 (d)~ -0.5 ppmMeta to substituent. Less affected.[2]
-NH

(Amine)
Absent4.8 – 5.2 (br s)N/ANew broad singlet appearing.
N-CH

(Amide)
2.8 – 2.9 (d)2.7 – 2.8 (d)MinorAmide environment is stable.
Ar-CH

(Ring)
2.4 – 2.5 (s)2.1 – 2.2 (s)~ -0.3 ppmShielded by general ring electron density increase.

Analyst Note: The coupling constant (


) for the amide N-H to the N-methyl protons is typically 4-5 Hz, appearing as a doublet. This doublet structure is preserved in both compounds.
C. Mass Spectrometry (MS)
ParameterPrecursor (Nitro)Product (Amino)
Molecular Formula C

H

N

O

C

H

N

O
Molecular Weight 194.19164.21
[M+H]

(ESI)
195.2 165.2

Experimental Protocols

Protocol 1: Synthesis of N,2-Dimethyl-5-nitrobenzamide (Precursor)

This step establishes the amide bond before reduction.

  • Activation: Charge 2-methyl-5-nitrobenzoic acid (1.0 eq) into a reactor with toluene or DCM. Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF.

  • Reflux: Heat to reflux (70-80°C) for 3-4 hours until gas evolution ceases.

  • Concentration: Evaporate solvent to obtain the acid chloride residue.

  • Amidation: Dissolve residue in DCM. Cool to 0°C.[2][3]

  • Addition: Slowly add Methylamine (2.0 M in THF or aqueous, 2.0 eq) maintaining temperature <10°C.

  • Workup: Stir at RT for 2 hours. Wash with 1N HCl, then sat. NaHCO

    
    . Dry organic layer over MgSO
    
    
    
    and concentrate.
  • Yield: Expect 85-95% of a pale yellow solid.

    • Validation: Check for [M+H]+ = 195.2.

Protocol 2: Reduction to 5-Amino-N,2-dimethylbenzamide (Target)

Standard Zinc/Ammonium Chloride reduction is preferred for specificity.

  • Dissolution: Dissolve N,2-dimethyl-5-nitrobenzamide (1.0 eq) in Methanol/Water (3:1 ratio).

  • Reagent: Add Ammonium Chloride (5.0 eq) and Zinc Powder (5.0 eq).

  • Reaction: Heat to mild reflux (60°C) with vigorous stirring for 2-4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for disappearance of the UV-active nitro spot.

  • Filtration: Filter hot through a Celite pad to remove Zinc oxide/salts. Wash pad with hot methanol.

  • Isolation: Concentrate filtrate. Extract residue with Ethyl Acetate.[2][4]

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Expect 80-90% of an off-white to light brown solid.

    • Validation: Check for [M+H]+ = 165.2 and disappearance of 1530 cm

      
       IR peak.
      

Structural Logic Diagram

The following diagram illustrates the electronic effects governing the NMR shifts described above.

NMR_Logic Nitro Nitro Group (-NO2) Electron Withdrawing (EWG) Ring Aromatic Ring Electron Density Nitro->Ring Decreases Density (Deactivates) Amine Amino Group (-NH2) Electron Donating (EDG) Amine->Ring Increases Density (Activates) H_Ortho Ortho Protons (H4, H6) Chemical Shift Ring->H_Ortho Low Density = Deshielded (> 8.0 ppm) Ring->H_Ortho High Density = Shielded (< 6.8 ppm)

Figure 2: Impact of substituent electronic effects on NMR chemical shifts. The transition from EWG (Nitro) to EDG (Amine) drives the diagnostic upfield shift.

References

  • Synthesis of Nitro Precursor: World Intellectual Property Organization (WIPO). (2016). Patent WO2016020526. "Compounds for the Inhibition of Necroptosis."[2] (Describes synthesis of Intermediate D: N,2-dimethyl-5-nitrobenzamide).[5]

  • Product Identification: National Institutes of Health (NIH) PubChem. "2-Amino-N,N-dimethylbenzamide" (Isomer/Analogue Reference).

  • General Spectroscopic Principles: BenchChem. "2-Amino-5-chloro-N,N-dimethylbenzamide" (Structural Analogue Data).

  • Reaction Methodology: Google Patents. "Preparation for 2-amino-5-chloro-N,3-dimethyl benzamide" (Analogous reduction protocols).

Sources

confirming the identity of synthesized 5-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive analytical strategy for confirming the identity of 5-amino-N,2-dimethylbenzamide . As this compound is a regioisomer of common anthranilamide scaffolds (often used in agrochemicals and kinase inhibitors), distinguishing it from the 3-amino or 4-amino isomers is the critical analytical challenge.[1][2]

The following protocol synthesizes high-field NMR spectroscopy (1D & 2D) with LC-MS to create a self-validating identification system.

Content Type: Technical Comparison & Validation Guide Application: Pharmaceutical Intermediate Analysis / Regioisomer Discrimination[1][2]

Executive Summary: The Regioisomer Challenge

In the synthesis of substituted benzamides, particularly via the reduction of nitro-precursors, regioisomerism is a frequent failure mode.[1] For 5-amino-N,2-dimethylbenzamide , the primary risk is misidentifying it as the 4-amino or 3-amino isomer due to the directing effects of the initial nitration of 2-methylbenzoic acid.[1][2]

  • Target Molecule: 5-amino-N,2-dimethylbenzamide (Amino group meta to amide, para to methyl).[1][2]

  • Primary Impurity Risk: 3-amino-N,2-dimethylbenzamide (Amino group ortho to amide).[1][2]

  • Analytical Goal: Prove the amino group position relative to the fixed 1-Amide and 2-Methyl groups.

Comparative Analysis of Analytical Techniques
TechniqueSpecificity for RegioisomersSensitivityRole in Protocol
1H NMR (1D) High (Splitting Patterns)MediumPrimary Proof of Structure. Distinguishes isomers via coupling constants (

-values).[1][2]
NOESY (2D NMR) Very High (Spatial)MediumConfirmation. Proves proximity of N-Methyl amide to specific ring protons.[1][2]
LC-MS/HRMS Low (Isomers have same Mass)Very High Purity & Formula. Confirms

179.11

.[1][2]
FTIR MediumHighFingerprint. Confirms functional groups (Amide I/II vs Amine).

Structural Elucidation Workflow

The following decision tree illustrates the logic for accepting or rejecting a synthesized batch based on spectral data.

AnalyticalWorkflow Start Crude Synthesized Product LCMS Step 1: LC-MS Analysis (Check m/z 179.1) Start->LCMS MassFail Reject: Incorrect Mass LCMS->MassFail m/z != 179.1 NMR Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Splitting LCMS->NMR Mass OK SplitCheck Check Proton Ortho to Amide (H6) Coupling Constant (J) NMR->SplitCheck Isomer4 J ~ 8.0 Hz (Indicates 4-Amino Isomer) SplitCheck->Isomer4 Doublet (Large J) Isomer5 J ~ 2.0 Hz (Indicates 5-Amino Isomer) SplitCheck->Isomer5 Doublet (Small J) NOESY Step 3: 2D NOESY Confirm N-Me to H6 correlation Isomer5->NOESY Final Identity Confirmed Release Batch NOESY->Final Correlation Observed

Figure 1: Analytical decision tree for confirming the 5-amino regioisomer.

Detailed Experimental Protocols

Method A: Nuclear Magnetic Resonance (NMR)

This is the definitive method.[1][2] The substitution pattern (1,2,5-trisubstituted benzene) creates a unique splitting pattern that distinguishes it from 1,2,4- or 1,2,3- patterns.[1][2]

Protocol:

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to sharpen the amide/amine exchangeable protons).[1][2]

  • Acquire 1H spectrum (min 16 scans) and NOESY (min 8 scans).[1][2]

Critical Data Interpretation (Expected Shifts):

ProtonPositionMultiplicityCoupling (

)
Diagnostic Logic
H6 Ortho to AmideDoublet (d) ~2.0 Hz CRITICAL: H6 is meta to H4.[1][2] It has no ortho neighbor. A small

-value here proves the 5-amino structure.[1][2] (If 4-amino, this would be ~8 Hz).[1][2]
H4 Ortho to AminoDoublet of Doublets (dd) ~8.0, 2.0 Hz Couples ortho to H3 and meta to H6.
H3 Ortho to MethylDoublet (d) ~8.0 Hz Couples ortho to H4.[2]
N-Me Amide MethylDoublet (d) ~4.5 HzCouples to Amide NH.[1][2] Appears ~2.7-2.8 ppm.[1][2]
Ar-Me Ring MethylSinglet (s) -Appears ~2.1-2.3 ppm.[1][2]

Self-Validating Check (NOESY):

  • Interaction A: The N-Methyl group (amide) must show a spatial correlation (NOE) with H6 (the aromatic proton with the small 2Hz coupling).[1][2]

  • Interaction B: The Ar-Methyl group (position 2) must show NOE with H3 (the aromatic proton with the large 8Hz coupling).[1][2]

  • If N-Me correlates with a proton showing large splitting, you likely have the 3-amino isomer.[1][2]

Method B: LC-MS Analysis

Used for purity assessment and molecular weight confirmation.[1][2]

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI(+) Mode.

Acceptance Criteria:

  • Main Peak: Retention time consistent with standard (approx 3.5 - 4.5 min depending on flow).

  • Mass Spectrum: Base peak at m/z 179.1

    
    .[1][2]
    
  • Purity: >98% by UV (254 nm).[1][2]

  • Note: LC-MS alone cannot distinguish the 5-amino and 4-amino isomers as they have identical mass and similar polarity.[1][2] It must be paired with NMR.[2]

Visualizing the Structural Logic

The following diagram details the specific NOE (Nuclear Overhauser Effect) correlations required to confirm the geometry.

NOESY_Logic cluster_legend Legend N_Me N-Methyl (Amide) H6 H6 Proton (d, J=2Hz) N_Me->H6 Strong NOE (Confirms Amide Orientation) Ar_Me C2-Methyl (Ring) H3 H3 Proton (d, J=8Hz) Ar_Me->H3 Strong NOE (Confirms Methyl Position) Leg1 Observed Signal Leg2 Functional Group

Figure 2: Key NOESY correlations. The N-Methyl group must correlate with the proton showing meta-coupling (H6).[1][2]

References & Grounding

  • General Benzamide Characterization:

    • Spectroscopic Identification of Organic Compounds, Silverstein, R. M., et al. (Standard text for interpreting aromatic coupling constants).[1]

    • For comparative spectral data of similar ortho-toluamide scaffolds (e.g., 2-amino-N,5-dimethylbenzamide), refer to:

      • ChemicalBook CAS 34810-84-9 Data.

      • BenchChem 2-Amino-5-chloro-N,N-dimethylbenzamide Analysis.

  • Regioisomer Discrimination by NMR:

    • Oxford Instruments Application Note: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Validates the use of aromatic coupling patterns for ortho/meta/para isomer differentiation).

  • Related Scaffold Analysis (Imatinib Intermediates):

    • National Center for Biotechnology Information (2024).[2] PubChem Compound Summary for CID 9965429, Imatinib amine. (Illustrates the characterization of N-(5-amino-2-methylphenyl) fragments).

Sources

A Comparative Guide to Substituted Aminobenzamides: A Predictive Analysis for 5-amino-N,2-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enigmatic Case of 5-amino-N,2-dimethylbenzamide

In the vast landscape of chemical compounds, the benzamide scaffold stands as a cornerstone, particularly in the realms of medicinal chemistry and materials science. Its derivatives have been extensively explored, leading to the development of numerous therapeutic agents and functional materials. This guide delves into the applications of a specific, yet currently undocumented, member of this family: 5-amino-N,2-dimethylbenzamide.

A thorough review of the existing scientific literature and chemical databases reveals a notable absence of information on 5-amino-N,2-dimethylbenzamide. This suggests that the compound may be novel, not yet synthesized, or reported under a different nomenclature that is not immediately apparent. However, the absence of direct data presents a unique opportunity for a predictive analysis based on its structural isomers and analogs. By examining the known applications, synthesis, and structure-activity relationships (SAR) of closely related aminobenzamides, we can construct a scientifically grounded hypothesis regarding the potential utility of 5-amino-N,2-dimethylbenzamide.

This guide will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a comparative analysis of key aminobenzamide isomers, thereby offering insights into the potential applications and synthetic strategies for the yet-to-be-explored 5-amino-N,2-dimethylbenzamide.

The Aminobenzamide Isomers: A Comparative Overview

The positioning of the amino and methyl groups on the benzamide core dramatically influences the molecule's physicochemical properties and, consequently, its biological activity and applications. Here, we compare several isomers and analogs of 5-amino-N,2-dimethylbenzamide for which there is documented scientific information.

Compound NameStructureKey Applications
2-amino-N,5-dimethylbenzamide Research chemical, potential building block for medicinal chemistry.[1]
2-amino-5-chloro-N,3-dimethylbenzamide Key intermediate in the synthesis of insecticides, such as chlorantraniliprole.[2][3]
2-amino-5-cyano-N,3-dimethylbenzamide Intermediate in chemical synthesis.[4]
2-Amino-N,N-dimethylbenzamide Research chemical for proteomics research.[5]
3-Aminobenzamide Well-established inhibitor of poly(ADP-ribose) polymerase (PARP), with applications in cancer therapy and research.[6]

Potential Applications of 5-amino-N,2-dimethylbenzamide: A Predictive Analysis

Based on the applications of its isomers, we can hypothesize several potential areas of utility for 5-amino-N,2-dimethylbenzamide.

Medicinal Chemistry: A Scaffold for Drug Discovery

The aminobenzamide core is a privileged scaffold in drug discovery. The presence of amino and amide functionalities allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

  • Enzyme Inhibition: Substituted aminobenzamides have shown inhibitory activity against various enzymes. For instance, derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes[7]. The specific substitution pattern of 5-amino-N,2-dimethylbenzamide could confer unique binding properties to enzyme active sites.

  • Receptor Modulation: Benzamide derivatives are known to interact with various receptors in the central nervous system. A structure-activity relationship study of benzamide and picolinamide derivatives revealed their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease[8][9]. The isomeric arrangement of 5-amino-N,2-dimethylbenzamide could lead to novel interactions with neurotransmitter receptors.

  • Antimicrobial Agents: The 2-aminobenzamide scaffold has been utilized in the synthesis of compounds with antimicrobial properties[10]. It is plausible that 5-amino-N,2-dimethylbenzamide could serve as a starting point for the development of new antibacterial or antifungal agents.

Agrochemicals: A Building Block for Novel Pesticides

The structural similarity of 5-amino-N,2-dimethylbenzamide to key intermediates of successful insecticides like chlorantraniliprole suggests its potential in the agrochemical sector. The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide is a critical step in the production of this insecticide[2][3][11]. By analogy, 5-amino-N,2-dimethylbenzamide could be a valuable precursor for a new generation of pesticides with potentially different target specificities or improved environmental profiles.

Materials Science: A Monomer for Functional Polymers

The aromatic diamine nature of 5-amino-N,2-dimethylbenzamide makes it a candidate for polymerization reactions. Polyamides and polyimides derived from such monomers can exhibit unique thermal and mechanical properties, making them suitable for applications in high-performance materials.

Synthetic Strategies: Charting a Path to 5-amino-N,2-dimethylbenzamide

While no specific synthesis for 5-amino-N,2-dimethylbenzamide is reported, established methodologies for the synthesis of its isomers provide a clear roadmap. A plausible synthetic route could involve the following key steps:

Synthesis_of_5-amino-N,2-dimethylbenzamide cluster_0 Plausible Synthetic Pathway Start 2-Methyl-5-nitrobenzoic acid Step1 Amidation with Methylamine Start->Step1 SOCl2, CH3NH2 Product1 N,2-Dimethyl-5-nitrobenzamide Step1->Product1 Step2 Reduction of Nitro Group Product1->Step2 e.g., Fe/HCl or Catalytic Hydrogenation Final_Product 5-amino-N,2-dimethylbenzamide Step2->Final_Product

Caption: A plausible synthetic route to 5-amino-N,2-dimethylbenzamide.

Experimental Protocol: A General Procedure for the Synthesis of Substituted Aminobenzamides

The following protocol is a generalized procedure based on the synthesis of related aminobenzamides and can be adapted for the synthesis of 5-amino-N,2-dimethylbenzamide.

Step 1: Amidation of a Substituted Benzoic Acid

  • To a solution of the starting substituted benzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the acid is completely converted to the acid chloride.

  • In a separate flask, dissolve the desired amine (e.g., methylamine, 2 equivalents) in the same solvent.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitro-substituted benzamide (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as iron powder (5 equivalents) and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR): The Importance of Substituent Positioning

The biological activity of aminobenzamide derivatives is highly dependent on the nature and position of the substituents on the aromatic ring.

SAR_of_Aminobenzamides cluster_0 Structure-Activity Relationship Core Benzamide Scaffold Amino Amino Group (Position & Basicity) Core->Amino Methyl Methyl Group (Position & Sterics) Core->Methyl Amide N-Methyl Amide (H-bonding, Conformation) Core->Amide Activity Biological Activity Amino->Activity Methyl->Activity Amide->Activity

Caption: Key structural features influencing the biological activity of aminobenzamides.

Studies on various benzamide derivatives have shown that:

  • Amino Group Position: The position of the amino group is critical for target engagement. For example, 3-aminobenzamide is a potent PARP inhibitor, while other isomers show different activities[6].

  • Methyl Group Position: The placement of the methyl group on the aromatic ring can influence the molecule's conformation and steric interactions within a binding pocket.

  • N-Alkylation of the Amide: The methylation of the amide nitrogen affects its hydrogen bonding capacity and can alter the molecule's solubility and metabolic stability.

The unique 5-amino, 2-methyl substitution pattern of the target compound would likely result in a distinct electronic and steric profile compared to its known isomers, leading to novel biological activities.

Conclusion and Future Directions

While 5-amino-N,2-dimethylbenzamide remains an uncharted territory in chemical literature, a comparative analysis of its structural isomers provides a strong foundation for predicting its potential applications. The aminobenzamide scaffold is a versatile platform for the development of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern of 5-amino-N,2-dimethylbenzamide suggests that it could be a valuable building block in these fields.

Future research should focus on the synthesis and characterization of 5-amino-N,2-dimethylbenzamide. Once synthesized, its biological activity should be screened against a panel of relevant targets, including enzymes and receptors known to interact with other aminobenzamide derivatives. Such studies will undoubtedly uncover the unique properties of this novel compound and pave the way for its application in various scientific disciplines.

References

  • Google Patents. (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Al-Masoudi, N. A., et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 133–145.
  • American Elements. (n.d.). 2-amino-N,5-dimethylbenzamide. Retrieved from [Link]

  • WIPO. (2021). AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • Al-Otaibi, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3466–3477.
  • PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1988). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. 31(1), 84-91.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. 33(1), 247-255.
  • Google Patents. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide.
  • RSC Medicinal Chemistry. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. 12(10), 1686-1699.
  • Indian Journal of Pharmacology. (2013). A review of drug isomerism and its significance. 45(5), 432-436.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.